2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid
Description
2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid (CAS: 1049677-42-0) is a Boc (tert-butoxycarbonyl)-protected derivative of the bicyclic heterocycle octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid. Its molecular formula is C₁₄H₂₃N₃O₄, with a molecular weight of ~297.35 g/mol (estimated from structural addition to the base compound). The Boc group serves as a protective moiety for the secondary amine in the pyrazine ring, enhancing stability during synthetic processes such as peptide coupling or medicinal chemistry derivatization . This compound is primarily utilized as an intermediate in organic synthesis, particularly in drug discovery, where controlled reactivity of amine groups is critical .
Properties
CAS No. |
1049677-42-0 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-6-15-8-10(12(17)18)4-5-11(15)9-16/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
NVEMTTUHZVHPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrido[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)octahydro-2h-pyrido[1,2-a]pyrazine-7-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group can protect the amine functionality during reactions, preventing unwanted side reactions and allowing for selective modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid with structurally related analogs, focusing on molecular properties, functional groups, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid | 1049677-42-0 | C₁₄H₂₃N₃O₄ | ~297.35 | Boc-protected amine, carboxylic acid | Peptide synthesis, intermediates |
| Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid | 1049677-81-7 | C₉H₁₆N₂O₂ | 184.24 | Free amine, carboxylic acid | Heterocyclic building block |
| Methyl 1-oxo-octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate | 145033-25-6 | C₁₀H₁₆N₂O₃ | 212.25 | Methyl ester, ketone | Prodrug design, solubility modulation |
| N-Methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid | EN300-318072 | C₉H₁₃N₃O₂S | 199.27 | N-methyl, thio group, ketone | Unspecified (likely medicinal chemistry) |
Key Comparative Analysis
Structural and Functional Differences 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid: The Boc group sterically shields the amine, reducing nucleophilicity and preventing unwanted side reactions. The carboxylic acid allows for further conjugation (e.g., amide bond formation). This contrasts with the unprotected analog (CAS: 1049677-81-7), where the free amine is reactive but prone to oxidation or undesired acylation . The ketone introduces a hydrogen-bond acceptor, altering solubility and crystallinity . N-Methyl-2-oxo-pyrido[2,3-b]pyrazine-7-carboxylic acid: The thio group and N-methylation modify electronic properties, possibly enhancing metabolic stability in drug candidates .
Physicochemical Properties
- Solubility : The Boc-protected derivative is less polar than the free amine analog, reducing water solubility but improving organic solvent compatibility. The methyl ester (CAS: 145033-25-6) further enhances lipophilicity .
- Stability : The Boc group enhances stability under basic or nucleophilic conditions, whereas the free amine (CAS: 1049677-81-7) may require inert storage conditions .
Synthetic Utility
- The Boc derivative is preferred in multi-step syntheses requiring selective deprotection (e.g., using trifluoroacetic acid). In contrast, the methyl ester (CAS: 145033-25-6) can be hydrolyzed to regenerate the carboxylic acid, enabling modular derivatization .
- The free amine (CAS: 1049677-81-7) is a versatile precursor for salt formation or direct coupling reactions but requires careful handling to avoid degradation .
Biological Relevance
- While direct biological data for these compounds are scarce, structural analogs like the tetrahydro-oxazolo[3,4-a]pyrazine derivative (e.g., SHA 68 in ) demonstrate pharmacological activity as neuropeptide S receptor antagonists. The Boc group’s influence on bioavailability and target binding warrants further study .
Research Findings and Challenges
- Synthesis Challenges : As evidenced by the low yields in asymmetric syntheses of related compounds (e.g., SHA 68 in ), steric hindrance from the Boc group or bicyclic framework complicates reaction optimization.
- Regulatory Considerations: None of the compounds are flagged for significant hazards, though standard lab precautions for amines and carboxylic acids apply .
Biological Activity
2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid (CAS No. 1049677-42-0) is a complex organic compound that belongs to the class of bicyclic nitrogen-containing heterocycles. Its unique structural properties make it a significant compound in organic synthesis and pharmaceutical research. This article reviews its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C14H24N2O4
- Molecular Weight : 284.35 g/mol
- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylic acid
- InChI Key : NVEMTTUHZVHPAP-UHFFFAOYSA-N
The biological activity of 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid is primarily attributed to its interactions with various biological targets. The compound can influence enzyme activity and receptor interactions, which are crucial for modulating biochemical pathways. The tert-butoxycarbonyl (Boc) group serves to protect the amine functionality during reactions, enhancing selectivity in chemical modifications.
Enzyme Interactions
Research indicates that compounds similar to 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid can serve as inhibitors or modulators of various enzymes. For instance:
- Monoacylglycerol Lipase (MAGL) : Compounds with similar structures have been identified as MAGL inhibitors, potentially aiding in the treatment of neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
The compound's biological activity suggests several therapeutic applications:
- Cancer Treatment : Analogous compounds have shown promise in inhibiting tumor growth and modulating pathways involved in cancer progression .
- Neurodegenerative Diseases : Its potential role in inhibiting MAGL positions it as a candidate for treating conditions like multiple sclerosis and amyotrophic lateral sclerosis .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of octahydropyrido[1,2-a]pyrazines explored their biological activities against various cancer cell lines. The synthesized compounds exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth in human tumor cell lines such as HeLa and HCT116 .
Case Study 2: High-throughput Screening
High-throughput experimentation (HTE) has been utilized to evaluate the biological activity of similar compounds. One study highlighted the use of a pyrazolo[3,4-b]pyridine scaffold for developing small molecules with therapeutic properties. The results showed that modifications at specific sites could enhance potency against targeted kinases implicated in cancer .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid | Structure | Potential MAGL inhibitor; anticancer properties |
| Tert-butyl 7-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate | Similar structure | Inhibits VEGFR-2 kinase; anticancer activity |
| Octahydro-pyrido[1,2-a]pyrazine | Parent compound | Less potent than derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
